1-propyl-1H-indole-2,3-dione chemical structure and properties
1-propyl-1H-indole-2,3-dione chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-propyl-1H-indole-2,3-dione, also known as N-propylisatin, is a derivative of the versatile heterocyclic compound isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The substitution at the N-1 position with a propyl group modifies the physicochemical properties of the parent molecule, potentially influencing its biological profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of 1-propyl-1H-indole-2,3-dione, drawing upon available data for the isatin class of compounds.
Chemical Structure and Properties
The chemical structure of 1-propyl-1H-indole-2,3-dione consists of an indole nucleus with carbonyl groups at positions 2 and 3, and a propyl group attached to the nitrogen atom at position 1.
Chemical Structure:
Systematic Name: 1-propyl-1H-indole-2,3-dione Common Names: N-propylisatin, 1-propylisatin CAS Number: 41042-12-0[1] Molecular Formula: C₁₁H₁₁NO₂[1] Molecular Weight: 189.21 g/mol [1][2]
Physicochemical Properties
Quantitative experimental data for 1-propyl-1H-indole-2,3-dione is not extensively available in the public domain. The following table summarizes available calculated and general properties.
| Property | Value | Source |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| logP (calculated) | 1.83 | [2] |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Appearance | Expected to be a colored solid | Inferred from isatin derivatives |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from isatin derivatives |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indole ring and the protons of the N-propyl group. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm). The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two carbonyl carbons (C2 and C3) in the highly deshielded region (around δ 160-185 ppm). Signals for the aromatic carbons and the carbons of the propyl group would also be present.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O) in the region of 1700-1750 cm⁻¹. The absence of an N-H stretching band (around 3200 cm⁻¹) would confirm the N-substitution.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.21).
Synthesis
The synthesis of 1-propyl-1H-indole-2,3-dione typically involves the N-alkylation of isatin. A general experimental protocol is described below.
General Synthesis Protocol for 1-propyl-1H-indole-2,3-dione
This protocol is based on general methods for the N-alkylation of isatin.
Materials:
-
Isatin (1H-indole-2,3-dione)
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
Procedure:
-
To a solution of isatin (1.0 eq) in dry DMF or acetone, add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, used with caution).
-
Stir the mixture at room temperature for 30 minutes to form the isatin anion.
-
Add 1-bromopropane (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-propyl-1H-indole-2,3-dione.
Logical Workflow for Synthesis:
Biological Activities and Potential Applications
While specific biological data for 1-propyl-1H-indole-2,3-dione is limited in the readily available literature, the isatin scaffold is known for a wide array of pharmacological activities. It is plausible that the 1-propyl derivative may share some of these properties.
Anticonvulsant Activity
Numerous derivatives of isatin have been investigated for their anticonvulsant properties. Studies on N-alkyl isatin derivatives suggest that the nature and size of the alkyl group can influence the anticonvulsant activity. It is hypothesized that these compounds may exert their effects through modulation of ion channels or neurotransmitter systems in the central nervous system.[3][4][5]
Hypothesized Mechanism of Action (Anticonvulsant):
